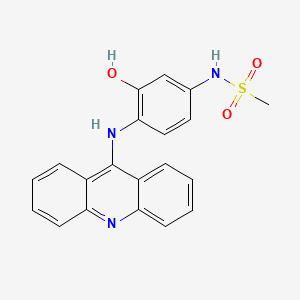
Silane, dimethyl(3-methyl-2-butenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 3-methyl-2-butenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-2-butenyl)phenyl- typically involves the reaction of phenylsilane with appropriate alkylating agents. One common method is the hydrosilylation of 3-methyl-2-buten-1-ol with phenylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of Silane, dimethyl(3-methyl-2-butenyl)phenyl- may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, dimethyl(3-methyl-2-butenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have diverse applications in materials science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Silane, dimethyl(3-methyl-2-butenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Silane, dimethyl(3-methyl-2-butenyl)phenyl- involves its ability to participate in various chemical reactions through the silicon atom. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: Similar in structure but lacks the 3-methyl-2-butenyl group.
Dimethylphenylsilane: Similar but without the 3-methyl-2-butenyl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and 3-methyl-2-butenyl groups.
Uniqueness
Silane, dimethyl(3-methyl-2-butenyl)phenyl- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for unique applications in organic synthesis and materials science, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
63972-14-5 |
|---|---|
Molekularformel |
C13H20Si |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
dimethyl-(3-methylbut-2-enyl)-phenylsilane |
InChI |
InChI=1S/C13H20Si/c1-12(2)10-11-14(3,4)13-8-6-5-7-9-13/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
MGMDRJQLAGAMHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC[Si](C)(C)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

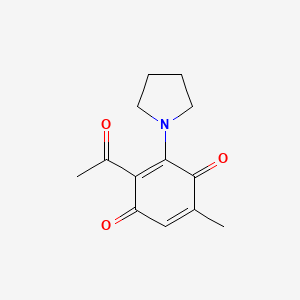

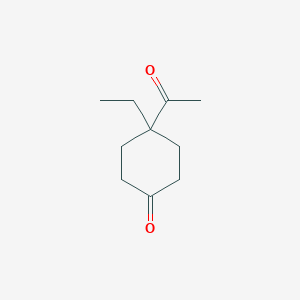

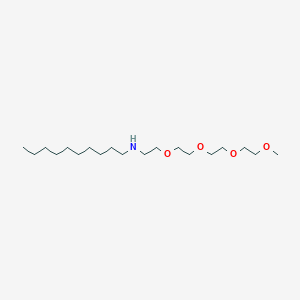
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)

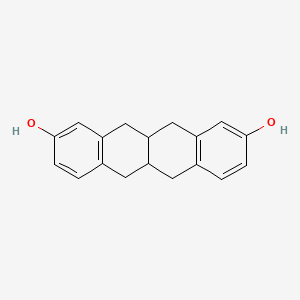

![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)

